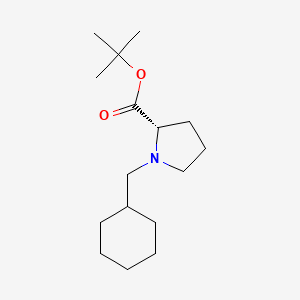
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary in various chemical reactions, allowing for the selective synthesis of chiral compounds. It may also act as a ligand in catalytic reactions, facilitating the formation of specific chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. However, it is believed to be relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, has high purity, and is stable under a range of conditions. However, its use may be limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. These include further studies on its potential applications as a chiral building block in the synthesis of biologically active compounds, as well as its use as a ligand in catalytic reactions. Additionally, research could focus on developing more cost-effective and environmentally friendly synthesis methods for this compound.
Méthodes De Synthèse
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate can be synthesized through a multistep reaction process involving the use of various reagents and solvents. The synthesis method involves the condensation of tert-butyl 2-oxocyclohexanecarboxylate with (S)-proline in the presence of a base catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the esterification of the resulting carboxylic acid with tert-butyl alcohol.
Applications De Recherche Scientifique
Tert-butyl (tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in catalytic asymmetric reactions, as well as a reagent in the synthesis of natural products.
Propriétés
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

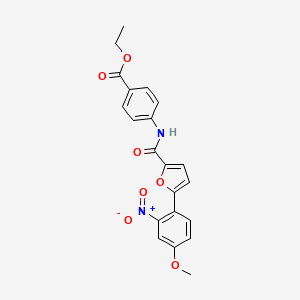
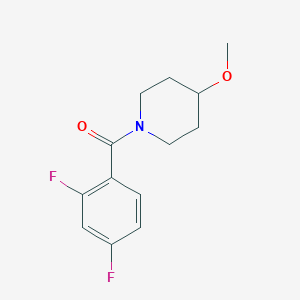
![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)
![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
amine hydrochloride](/img/structure/B2938656.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)
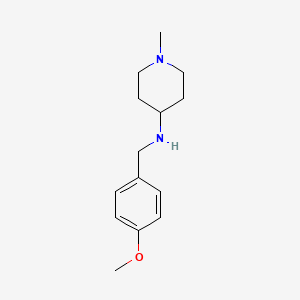

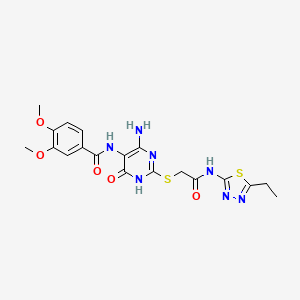
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)
